

Application Notes: Protocol for Conjugating TFX 488, SE to Primary Amines

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Compound of Interest

Compound Name: TFX 488,SE dilithium

Cat. No.: B11930150

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Introduction

TFAX 488, SE (Succinimidyl Ester) dilithium salt is a bright, photostable, and amine-reactive fluorescent dye ideal for labeling proteins, antibodies, and other biomolecules containing primary amines. The succinimidyl ester moiety reacts efficiently with non-protonated aliphatic amine groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable covalent amide bond.^[1] This conjugation process is insensitive to pH over a wide range (pH 4-10), resulting in brightly fluorescent and stable bioconjugates suitable for a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy.

TFAX 488, SE Properties

Quantitative data for TFX 488, SE and the widely used analogous dye, Alexa Fluor™ 488 NHS Ester, are summarized below for comparative purposes.

Property	TFAX 488, SE	Alexa Fluor™ 488 NHS Ester
Excitation Maximum (Ex)	495 nm	494 nm[2]
Emission Maximum (Em)	515 nm	517 nm[2]
Extinction Coefficient (ε)	73,000 M ⁻¹ cm ⁻¹	73,000 M ⁻¹ cm ⁻¹ [2]
Quantum Yield (Φ)	0.92	~0.92
Molecular Weight (MW)	Varies by batch, refer to CoA	~643.4 g/mol [2]
Reactive Group	Succinimidyl Ester (SE)	N-hydroxysuccinimide (NHS) Ester[2]
Reacts With	Primary Amines[1]	Primary Amines[2]

Experimental Protocols

This section provides a detailed protocol for conjugating TFAX 488, SE to a typical IgG antibody. The principles can be adapted for other proteins.

Materials and Reagents

- Protein: Purified protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL.
- TFAX 488, SE dilithium salt: Refer to the Certificate of Analysis for batch-specific molecular weight.
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Amine-free buffers like Phosphate-Buffered Saline (PBS) can be used, but the pH must be adjusted to 8.0-8.5 for optimal reaction efficiency.[3] Avoid buffers containing primary amines like Tris or glycine.[1][4]
- Anhydrous Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2]
- Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.

- Purification System: Gel filtration column (e.g., Sephadex G-25) or a spin desalting column appropriate for the molecular weight of the protein.

Recommended Reaction Conditions

Parameter	Recommended Value	Notes
Protein Concentration	2 - 10 mg/mL	Higher concentrations generally lead to greater labeling efficiency.
Reaction Buffer	0.1 M Sodium Bicarbonate	pH 8.3 is optimal for reacting with lysine residues.[3]
Dye:Protein Molar Ratio	5:1 to 20:1	This ratio may require optimization depending on the protein and desired degree of labeling (DOL). A 10:1 ratio is a good starting point for IgG antibodies.
Reaction Time	1 hour	Can be extended if labeling efficiency is low.
Temperature	Room Temperature (20-25°C)	
Light Conditions	Protect from light	The dye is photosensitive; conduct the reaction in the dark.

Step-by-Step Conjugation Protocol

A. Preparation of Protein Solution

- Ensure the protein is in an amine-free buffer. If the buffer contains interfering substances (e.g., Tris, glycine, BSA, or azide), it must be exchanged with the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) via dialysis or using a desalting column.
- Adjust the protein concentration to 2-10 mg/mL using the Reaction Buffer.

B. Preparation of Dye Stock Solution

- Allow the vial of TFAX 488, SE to equilibrate to room temperature before opening.
- Prepare a 10 mg/mL stock solution of the dye by adding the appropriate volume of anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of dye.
- Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared immediately before use.

C. Labeling Reaction

- While gently stirring the protein solution, add the calculated volume of the TFAX 488, SE stock solution. To calculate the required volume, use the following formula:

$$\text{Volume of Dye (}\mu\text{L)} = [(\text{Protein Conc. (mg/mL)} / \text{Protein MW (g/mol)}) * \text{Volume of Protein (mL)} * \text{Molar Ratio}] * \text{Dye MW (g/mol)} * (1 / \text{Dye Stock Conc. (mg/}\mu\text{L)})$$

- Incubate the reaction for 1 hour at room temperature, protected from light. Continuous gentle stirring or rocking is recommended.

D. Purification of the Conjugate

- Following the incubation, separate the labeled protein from the unreacted dye. This is a critical step to remove background fluorescence.
- Gel Filtration Chromatography: Equilibrate a Sephadex G-25 column (or similar) with PBS. Apply the reaction mixture to the column. The first colored band to elute will be the fluorescently labeled protein. The second, slower-moving band will be the free dye. Collect the fractions containing the labeled protein.
- Spin Desalting Columns: These offer a faster alternative for purification. Equilibrate the column according to the manufacturer's instructions, apply the sample, and centrifuge to collect the purified conjugate.[\[2\]](#)

E. Storage of the Conjugate

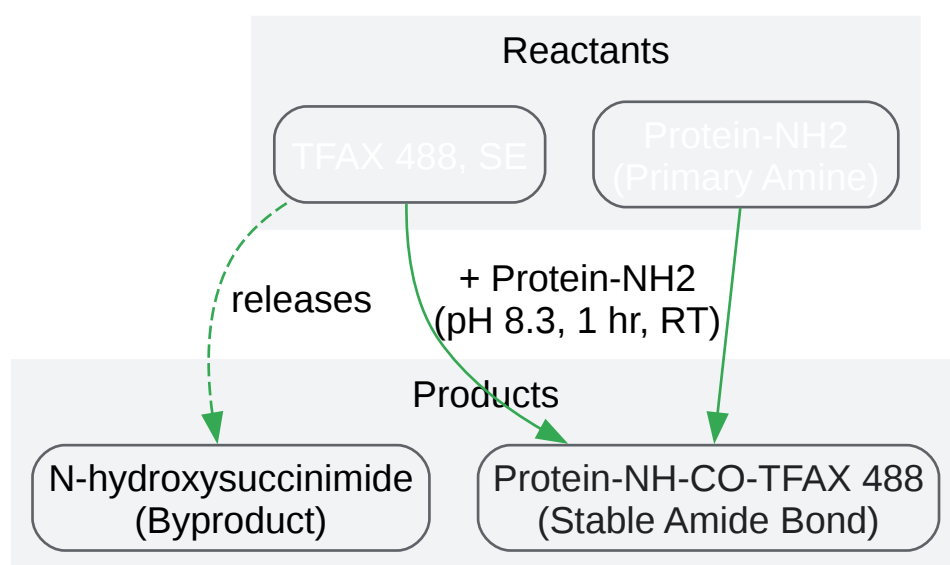
- Store the purified conjugate at 2-8°C, protected from light.

- For long-term storage, add a cryoprotectant like glycerol (to 50%) or a stabilizing protein like BSA (to 1-10 mg/mL) and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[2]

Visualized Workflows

Conjugation Reaction Pathway

The succinimidyl ester of TFX 488 reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.

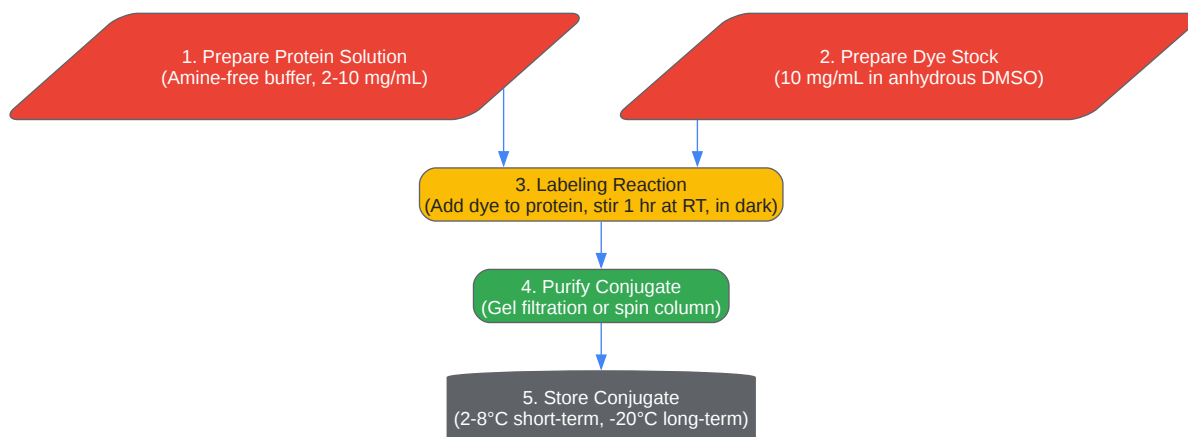


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Caption: Reaction schematic of TFX 488, SE with a primary amine.

Experimental Workflow

This diagram outlines the complete process from preparation to storage of the final conjugate.



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Caption: Step-by-step workflow for TFA 488, SE protein conjugation.

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